

Limited Evidence from Clinical Trials on the Efficacy of Homatropine Bromide Versus Placebo

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Compound of Interest		
Compound Name:	Homatropine Bromide	
Cat. No.:	B15620632	Get Quote

A review of available clinical trial data reveals a scarcity of evidence directly comparing the efficacy of **Homatropine Bromide** to placebo. One key study investigated the use of 5% homatropine eye drops for pain relief in patients with corneal abrasions and found no statistically significant difference in pain reduction compared to a placebo. This finding underscores the need for further research to substantiate the clinical benefits of **Homatropine Bromide** in various applications.

Quantitative Data Summary

The primary clinical trial identified was a triple-blind randomized controlled trial that assessed the change in visual analogue scale (VAS) pain ratings over 24 hours. The results, as summarized in the table below, show a comparable therapeutic benefit between the homatropine and placebo groups.

Treatment Group	Number of Patients (n)	Percentage of Patients with >20 mm VAS Decrease at 12 hours	95% Confidence Interval (CI)
5% Homatropine	20	50%	-27.2% to 72.8%
Placebo (0.5% hypromellose)	20	60%	-36.1% to 80.9%



Data from a randomized controlled trial on pain associated with corneal abrasion.[1]

Experimental Protocol of a Key Study

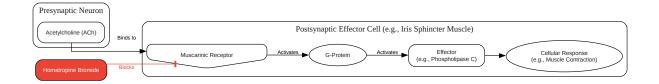
The aforementioned study employed a rigorous methodology to minimize bias and ensure the validity of its findings.[1]

- Study Design: A triple-blind randomized controlled trial was conducted.
- Participants: The study included a convenience sample of eligible consenting adults with mechanical corneal abrasions.
- Intervention: Patients were randomized to receive either 5% homatropine eye drops (active group) or 0.5% hypromellose eye drops (placebo group).
- Dosing Regimen: The eye drops were instilled at 0, 6, 12, and 18 hours.
- Outcome Measurement: Visual analogue scale (VAS) pain ratings were performed at 0, 6, 12, 18, and 24 hours.
- Primary Outcome: The primary endpoint was the achievement of a clinically significant reduction in pain, defined as a decrease of more than 20 mm on the VAS from the time of enrollment to each subsequent time point.

Mechanism of Action: Signaling Pathway

Homatropine is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions.[4] In the eye, this action leads to mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle).[2][4]





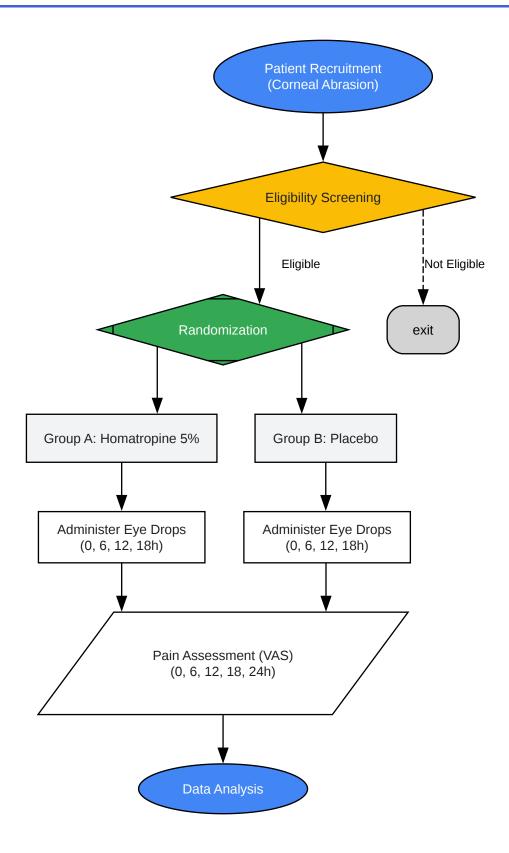
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Homatropine's antagonistic action on muscarinic receptors.

Clinical Trial Workflow

The logical flow of the randomized controlled trial comparing homatropine to a placebo is depicted in the diagram below. This illustrates the key stages of the study from patient recruitment to the final analysis of the results.





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Workflow of the randomized controlled trial.



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